![molecular formula C26H25N5OS B2962520 N-{3-[ethyl(phenyl)amino]propyl}-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide CAS No. 688792-50-9](/img/structure/B2962520.png)
N-{3-[ethyl(phenyl)amino]propyl}-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[ethyl(phenyl)amino]propyl}-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide is a complex nitrogen-containing heterocyclic compound. This compound is notable for its unique structural features, which include a sulfanylidene group and a triazatetracyclic core.
作用機序
Target of Action
It is known that both indole and quinazoline derivatives, which are structural components of this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
For instance, some indole and quinazoline derivatives have been shown to inhibit key enzymes or block receptor signaling, thereby exerting their therapeutic effects .
Biochemical Pathways
For example, some indole derivatives have been found to inhibit the process of phosphorylation, which is a key regulatory mechanism in many cellular pathways . Similarly, quinazoline derivatives have been associated with the inhibition of EGFR/HER2, which are critical for cell growth and proliferation .
Result of Action
For instance, some indole and quinazoline derivatives have been shown to inhibit cell growth, induce apoptosis, or modulate immune response .
準備方法
The synthesis of N-{3-[ethyl(phenyl)amino]propyl}-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide involves multiple stepsReaction conditions often include the use of strong bases and specific catalysts to facilitate the formation of the desired product .
Industrial production methods for this compound are still under development, with ongoing research focused on optimizing yield and purity. The use of continuous flow reactors and advanced purification techniques are being explored to scale up the production process .
化学反応の分析
N-{3-[ethyl(phenyl)amino]propyl}-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the conversion of certain functional groups to their corresponding reduced forms.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to ensure high selectivity and yield. The major products formed from these reactions depend on the specific reagents and conditions employed .
科学的研究の応用
N-{3-[ethyl(phenyl)amino]propyl}-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a biochemical probe for studying enzyme interactions and cellular pathways.
類似化合物との比較
N-{3-[ethyl(phenyl)amino]propyl}-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide can be compared with other similar compounds, such as cetylpyridinium chloride and domiphen bromide. These compounds share structural similarities and have been studied for their potential as enzyme inhibitors. N-{3-[ethyl(phenyl)amino]propyl}-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide is unique in its specific triazatetracyclic core and sulfanylidene group, which confer distinct chemical and biological properties .
Similar compounds include:
- Cetylpyridinium chloride
- Domiphen bromide
- Bis(2-ethylhexyl) terephthalate
These compounds have been studied for various applications, including antimicrobial activity and material science, but differ in their specific chemical structures and mechanisms of action.
特性
IUPAC Name |
N-[3-(N-ethylanilino)propyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5OS/c1-2-30(19-9-4-3-5-10-19)16-8-15-27-25(32)18-13-14-20-22(17-18)29-26(33)31-23-12-7-6-11-21(23)28-24(20)31/h3-7,9-14,17H,2,8,15-16H2,1H3,(H,27,32)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKRZHMWEIESHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNC(=O)C1=CC2=C(C=C1)C3=NC4=CC=CC=C4N3C(=S)N2)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
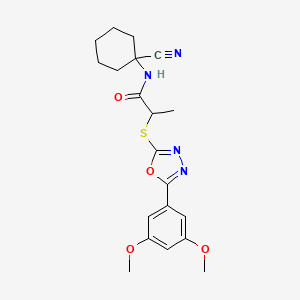
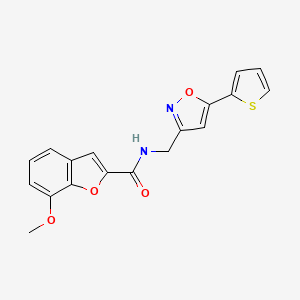
![2-[(E)-2-Nitroethenyl]-1H-imidazole;hydrochloride](/img/structure/B2962440.png)
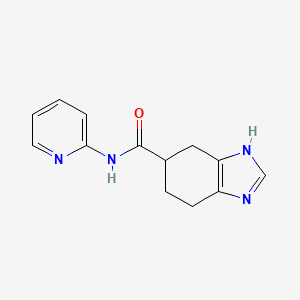
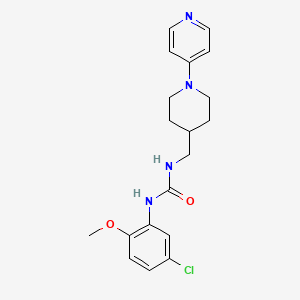
![1-{1-[3-(Phenylsulfanyl)propanoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2962443.png)
![N-(1,3-benzodioxol-5-yl)-2-[[2-[2-(cyclohexylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide](/img/structure/B2962446.png)
![ethyl (3Z)-3-({2-[(E)-(4-ethoxy-4-oxobutan-2-ylidene)amino]ethyl}imino)butanoate hydrate](/img/structure/B2962447.png)
![5-nitro-1-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-1H-indazole](/img/structure/B2962448.png)
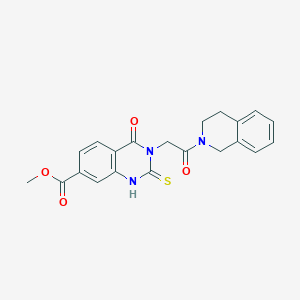

![1-[2-(5-{[(2-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2962451.png)
![methyl 3-(2-{[(4-methylphenyl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2962452.png)
![N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide](/img/structure/B2962455.png)
